![molecular formula C22H34N4O3 B5621805 3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)
3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
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Overview
Description
This compound belongs to a class of synthetic molecules that are designed for specific biological activities. While the exact details of its introduction are not available, molecules of this complexity are typically synthesized for research in fields such as medicinal chemistry and pharmaceuticals, focusing on the development of new therapeutic agents.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step synthetic pathways. For example, Kamiński et al. (2016) describe the synthesis of a focused library of new piperazinamides, highlighting the coupling reactions and the use of N,N-carbonyldiimidazole reagent for the preparation of compounds with potential anticonvulsant properties (Kamiński et al., 2016).
Molecular Structure Analysis
Yamashita et al. (2009) discussed the molecular structure of a novel dipeptide by X-ray crystal analysis, showcasing the importance of structural analysis in understanding the conformation and potential interactions of molecules (Yamashita et al., 2009).
Chemical Reactions and Properties
Froelich et al. (1996) elaborated on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the chemical versatility and reactivity of piperidine-based compounds through various chemical transformations (Froelich et al., 1996).
Physical Properties Analysis
The study by Fatma et al. (2017) on a novel piperidinyl-methyl-quinolinone derivative used density functional theory (DFT) for molecular geometry and physical property analysis, indicating methods for analyzing the physical properties of complex molecules (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperidine derivatives were further explored by Wilken et al. (1997), who synthesized chiral bicyclic 3-hydroxypiperidines, highlighting the chemical properties and reactivity of these compounds (Wilken et al., 1997).
properties
IUPAC Name |
3-[(3R,4S)-1-[(3,4-dimethylphenyl)carbamoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-16-4-6-19(14-17(16)2)23-22(29)26-9-8-20(18(15-26)5-7-21(27)28)25-12-10-24(3)11-13-25/h4,6,14,18,20H,5,7-13,15H2,1-3H3,(H,23,29)(H,27,28)/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHCMYWCAGBYLY-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R,4S)-1-[(3,4-dimethylphenyl)carbamoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
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